![molecular formula C12H19Cl2NO B3078452 2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride CAS No. 1051368-66-1](/img/structure/B3078452.png)
2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride
Overview
Description
“(4-Chloro-2-isopropyl-5-methyl-phenoxy)-acetic acid” is a specialty product used for proteomics research . Its molecular formula is C12H15ClO3 .
Molecular Structure Analysis
The molecular formula of “(4-Chloro-2-isopropyl-5-methyl-phenoxy)-acetic acid” is C12H15ClO3 . The average mass is 242.699 Da and the monoisotopic mass is 242.070969 Da .Scientific Research Applications
Stereochemistry and Isomer Analysis
Research by Richardson et al. (1976) focused on determining the stereochemistries of geometric isomers related to the core structure of interest, through conversion and comparison of physical properties, highlighting the importance of stereochemical configurations in pharmaceutical sciences (Richardson, H. D. Benson, & G. Hite, 1976).
Synthesis and Derivative Formation
Knipe, Sridhar, and Lound-Keast (1977) prepared 2-(p-Nitrophenoxy)ethylamines through reactions showcasing the versatility of aminoethanols in synthesizing functional derivatives, which could be analogous to the chemical behavior of the compound (A. C. Knipe, N. Sridhar, & J. Lound-Keast, 1977).
Deep Eutectic Solvents Formation
A study by Jiang et al. (2020) found that ethylamine hydrochloride forms a new type of deep eutectic solvent with low viscosity, offering insights into the potential for creating novel solvents with specific properties, such as those for capturing NH3, which may be relevant to environmental applications of similar compounds (Wending Jiang et al., 2020).
Molecular Conformation Analysis
Macleod and Simons (2004) investigated the molecular conformation and structure of related phenoxy ethylamine derivatives, providing a foundation for understanding the structural behavior and potential applications of similar compounds in materials science and pharmacology (N. Macleod & J. Simons, 2004).
Pharmacological Profiles
Ogawa et al. (2002) explored the pharmacology of a novel 5-HT2A receptor antagonist, demonstrating the extensive potential for derivatives of ethylamine compounds in developing new therapeutic agents, though the focus here is not on pharmacology per se, the methodological approach to compound modification provides valuable insights (T. Ogawa et al., 2002).
Environmental Chemistry
Research into the reductive dechlorination of atrazine by Nelkenbaum, Dror, and Berkowitz (2009) indicates the potential for similar compounds to participate in environmental remediation processes through catalytic transformations, underscoring the broader applicability of chloroethylamine derivatives in addressing pollution (Elza Nelkenbaum et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-8(2)10-7-11(13)9(3)6-12(10)15-5-4-14;/h6-8H,4-5,14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTYPCQGJKVQIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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